molecular formula C9H7IN2 B8444577 2-Methyl-8-iodoquinoxaline

2-Methyl-8-iodoquinoxaline

Cat. No.: B8444577
M. Wt: 270.07 g/mol
InChI Key: QZCBUBIAEZEGKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-8-iodoquinoxaline is a halogenated quinoxaline derivative characterized by a methyl group at position 2 and an iodine atom at position 8 of the quinoxaline ring. Quinoxalines, bicyclic aromatic compounds comprising two nitrogen atoms in a benzene-fused pyrazine structure, are widely studied for their pharmacological and material science applications.

Synthesis of this compound derivatives has been achieved via iridium-catalyzed reactions using glycerol and diamines under optimized conditions (e.g., 800–820°C) . Analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) are employed to monitor reaction progress and purity .

Properties

Molecular Formula

C9H7IN2

Molecular Weight

270.07 g/mol

IUPAC Name

8-iodo-2-methylquinoxaline

InChI

InChI=1S/C9H7IN2/c1-6-5-11-8-4-2-3-7(10)9(8)12-6/h2-5H,1H3

InChI Key

QZCBUBIAEZEGKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C=CC=C(C2=N1)I

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects: The iodine atom in this compound confers higher molecular weight and polarizability compared to chlorine in 2-Chloro-3-methylquinoxaline, making it more reactive in cross-coupling reactions .
  • deoxyguanosinyl) alters biological activity .

Analytical Techniques

  • Chromatography: GC and HPLC are standard for purity assessment in halogenated quinoxalines .
  • Spectroscopy : NMR and ICP-MS are critical for structural elucidation and trace metal analysis, respectively .
  • Crystallography: Single-crystal X-ray diffraction (as in ) resolves complex structures like 8-Hydroxy-2-methylquinolinium derivatives .

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